6-Bromo-4-methoxythieno[3,2-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-methoxythieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c1-11-7-6-4(9-3-10-7)2-5(8)12-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEMAHYIEIBUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1SC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Bromo 4 Methoxythieno 3,2 D Pyrimidine and Its Precursors
Strategic Pathways to the Thieno[3,2-d]pyrimidine (B1254671) System
The construction of the thieno[3,2-d]pyrimidine skeleton can be achieved through various synthetic routes, which generally involve either building the pyrimidine (B1678525) ring onto a pre-functionalized thiophene (B33073) or, alternatively, forming the thiophene ring from a pyrimidine precursor. nih.govresearchgate.net
The most prevalent strategies for assembling the thieno[3,2-d]pyrimidine core typically begin with a substituted thiophene. A common precursor is a 3-aminothiophene-2-carboxylate derivative. researchgate.net The pyrimidine ring is then formed through cyclization reactions.
One effective method involves the reaction of a 3-aminothiophene with formamide (B127407), often at elevated temperatures, to yield the corresponding thieno[3,2-d]pyrimidin-4-one. nih.gov A variation of this process uses a combination of formamide and ammonium (B1175870) formate. nih.gov For instance, cyclization of a suitable thiophene intermediate at 150 °C can produce the unsubstituted thieno[3,2-d]pyrimidin-4-one in moderate yields. nih.gov
Another approach utilizes chloroformamidine (B3279071) hydrochloride in dimethylsulfone, reacting with 3-aminothiophene derivatives to directly form the thieno[3,2-d]pyrimidine system. researchgate.net Microwave irradiation has also been employed to accelerate these cyclization reactions, often leading to higher yields and shorter reaction times. researchgate.netnih.gov For example, the condensation of 3-amino-5-arylthiophene amides with formic acid under microwave irradiation is a documented method for preparing thieno[3,2-d]pyrimidin-4-ones. nih.gov
Alternatively, the core can be constructed from pyrimidine derivatives via reactions like the Thorpe-Ziegler cyclization, where a pyrimidine bearing a mercaptocarbonitrile group undergoes intramolecular cyclization to form the fused thiophene ring. nih.gov
Table 1: Selected Cyclization Methods for Thieno[3,2-d]pyrimidine Core
| Starting Material | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| 3-Aminothiophene Derivative | Formamide, Ammonium Formate, 150 °C | Thieno[3,2-d]pyrimidin-4-one | nih.gov |
| 3-Amino-5-arylthiophene Amide | Formic Acid, Microwave Irradiation | Thieno[3,2-d]pyrimidin-4-one | nih.gov |
| 3-Aminothiophene Derivative | Chloroformamidine Hydrochloride, Dimethylsulfone | Thieno[3,2-d]pyrimidine | researchgate.net |
| Pyrimidine with Mercaptocarbonitrile Group | Base-catalyzed Intramolecular Cyclization (Thorpe-Ziegler) | Aminothieno[3,2-d]pyrimidine | nih.gov |
Introducing a bromine atom at the 6-position of the thieno[3,2-d]pyrimidine system is a key step. This can be accomplished either by starting with a pre-brominated thiophene precursor before the cyclization step or by direct electrophilic bromination of the formed thieno[3,2-d]pyrimidine ring. The thiophene ring is generally susceptible to electrophilic substitution reactions. While specific literature on the 6-bromination of 4-methoxythieno[3,2-d]pyrimidine (B3323227) is sparse, general methods for halogenating thienopyrimidines are well-established. nih.gov Common brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent like chloroform (B151607) or acetic acid are typically effective for such transformations. The regioselectivity of the bromination will depend on the existing substituents on the ring system, which direct the electrophilic attack.
The introduction of the methoxy (B1213986) group at the 4-position is typically achieved through a two-step sequence starting from the thieno[3,2-d]pyrimidin-4-one intermediate.
Chlorination: The first step involves the conversion of the 4-oxo group to a 4-chloro group. This is a standard transformation accomplished by treating the thieno[3,2-d]pyrimidin-4-one with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often heated under reflux. nih.govnih.gov This reaction converts the amide-like carbonyl into a more reactive chloro substituent, which is an excellent leaving group for subsequent nucleophilic substitution.
Nucleophilic Aromatic Substitution (SNAr): The resulting 4-chlorothieno[3,2-d]pyrimidine (B95853) is then subjected to a nucleophilic aromatic substitution reaction with sodium methoxide (B1231860) (NaOMe) in methanol. nih.gov The methoxide ion displaces the chloride ion at the 4-position to yield the desired 4-methoxythieno[3,2-d]pyrimidine. This reaction is generally efficient and proceeds under mild conditions. nih.gov
Chemoselective and Regioselective Considerations in the Synthesis of Substituted Thienopyrimidines
Controlling selectivity is paramount in the multi-step synthesis of complex molecules like 6-Bromo-4-methoxythieno[3,2-d]pyrimidine.
Regioselectivity: The initial formation of the thieno[3,2-d]pyrimidine isomer, as opposed to the thieno[2,3-d] or thieno[3,4-d] isomers, is dictated by the choice of the starting thiophene. nih.govresearchgate.net Using a 3-aminothiophene-2-carboxamide (B122380) or a related 2,3-disubstituted thiophene ensures the correct [3,2-d] ring fusion.
Chemoselectivity: In molecules containing multiple reactive sites, chemoselectivity is crucial. For instance, in thienopyrimidines bearing chloro-substituents at both the C2 and C4 positions, the C4-chloro group is significantly more reactive towards nucleophilic substitution than the C2-chloro group. nih.gov This differential reactivity allows for the selective introduction of a methoxy group at the 4-position without affecting the C2 position, even at elevated temperatures. nih.gov Similarly, when performing electrophilic bromination on the thiophene ring, the electronic nature of the existing substituents on both rings will direct the incoming electrophile, and reaction conditions must be optimized to favor substitution at the desired C6 position.
Green Chemistry Principles and Sustainable Synthetic Approaches in Thienopyrimidine Chemistry
Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry principles have been successfully applied to the synthesis of pyrimidines and their fused heterocyclic derivatives. rasayanjournal.co.in
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in the synthesis of thienopyrimidines. nih.goveurekaselect.com It can dramatically reduce reaction times, decrease the formation of by-products, and often increase yields compared to conventional heating methods. scielo.br This technique is applicable to both the initial cyclization steps and subsequent derivatizations. researchgate.netnih.gov
Solventless Reactions and Safer Solvents: Performing reactions in the absence of a solvent or using greener solvents (like water or ethanol) minimizes volatile organic compound (VOC) emissions. rasayanjournal.co.in Mechanical methods, such as ball milling, can facilitate solvent-free reactions by increasing the surface area of reactants. rasayanjournal.co.in
Catalysis: The use of catalysts, especially recyclable ones, can improve the efficiency and sustainability of synthetic processes. These methods reduce waste by requiring only substoichiometric amounts of reagents and enabling simpler workup procedures. rasayanjournal.co.in
By incorporating these green approaches, the synthesis of this compound and its intermediates can be made more efficient and environmentally friendly.
Scalable Synthetic Protocols for Research Scale Production
For a compound to be useful in research, its synthesis must be scalable to produce sufficient quantities. The synthetic pathway to this compound relies on several robust and scalable reactions.
The conversion of a thieno[3,2-d]pyrimidin-4-one to its 4-chloro derivative using POCl₃ is a widely used and scalable industrial process. nih.govnih.gov The subsequent nucleophilic substitution with sodium methoxide is also typically high-yielding and straightforward to perform on larger scales. nih.gov The initial construction of the thieno[3,2-d]pyrimidin-4-one core from thiophene precursors often involves well-understood cyclization reactions that can be optimized for larger batch production. acs.orgnih.gov Careful selection of starting materials and optimization of reaction conditions, including temperature control, reagent stoichiometry, and purification methods (e.g., crystallization over chromatography), are key to developing a protocol suitable for research-scale production.
Chemical Reactivity and Derivatization Strategies for 6 Bromo 4 Methoxythieno 3,2 D Pyrimidine
Nucleophilic Substitution Reactions at the 4-Position
The methoxy (B1213986) group at the 4-position of the pyrimidine (B1678525) ring is an effective leaving group, facilitating nucleophilic aromatic substitution (SNA r) reactions. This allows for the introduction of a variety of substituents, significantly altering the molecule's properties.
The displacement of the 4-methoxy group with various amines is a common strategy to build molecular diversity. This reaction is typically carried out by heating the substrate with a primary or secondary amine. The introduction of different amine moieties can significantly impact the biological activity of the resulting compounds. For instance, in the development of antiplasmodial agents, the introduction of linear, ramified, or functionalized primary amines at this position has been explored, leading to derivatives with varying potencies against different stages of the Plasmodium parasite. nih.gov
These amination reactions are often performed in a suitable solvent such as ethanol, sometimes in the presence of a base, to yield the corresponding 4-amino-6-bromothieno[3,2-d]pyrimidine derivatives in moderate to good yields. nih.gov This straightforward modification allows for the exploration of structure-activity relationships (SAR) by systematically varying the amine substituent.
Beyond amination, the 4-methoxy group can be displaced by other heteroatom nucleophiles, such as oxygen and sulfur nucleophiles. This further expands the range of accessible derivatives.
O-Nucleophiles : Reactions with alkoxides (generated from alcohols and a strong base like sodium) or phenoxides (using a base such as potassium carbonate) introduce ether linkages at the 4-position. These reactions are typically performed at elevated temperatures in solvents like DMF or the corresponding alcohol. nih.gov
S-Nucleophiles : Thiolates can also serve as effective nucleophiles to displace the methoxy group, leading to the formation of thioethers. These reactions often proceed under mild conditions, for example, at room temperature in DMF with a base like potassium carbonate. nih.gov
The ability to introduce a range of N-, O-, and S-based substituents at the 4-position makes 6-Bromo-4-methoxythieno[3,2-d]pyrimidine a highly valuable building block for creating diverse chemical libraries.
Palladium-Catalyzed Cross-Coupling Reactions at the 6-Bromo Position
The bromine atom at the 6-position of the thieno[3,2-d]pyrimidine (B1254671) core is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the introduction of complex molecular fragments.
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between sp2-hybridized carbon atoms. libretexts.orgillinois.edunih.gov In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 6-position. The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄), and a boronic acid or boronic ester coupling partner. libretexts.orgnih.govmdpi.comresearchgate.net
The choice of catalyst, base, and solvent system can be optimized to achieve high yields. mdpi.comresearchgate.net This reaction is highly versatile due to the commercial availability of a wide range of boronic acids and its tolerance of various functional groups. libretexts.orgnih.gov The resulting 6-aryl- or 6-heteroaryl-4-methoxythieno[3,2-d]pyrimidine derivatives are valuable intermediates for further functionalization or as final target molecules in drug discovery programs. researchgate.net
The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction employs a palladium catalyst in conjunction with a copper(I) co-catalyst and a base, typically an amine such as triethylamine. wikipedia.orgresearchgate.net
For this compound, Sonogashira coupling provides a direct route to 6-alkynyl derivatives. nih.gov These alkynyl-functionalized thienopyrimidines are important synthetic intermediates. The alkyne moiety can participate in further transformations, such as cycloaddition reactions, or can be a key pharmacophore in biologically active molecules. nih.govrsc.org The reaction conditions are generally mild, and a wide array of terminal alkynes can be used, allowing for the introduction of diverse functionalities. wikipedia.orgsoton.ac.uk
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Base | Typical Conditions |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, K₃PO₄ | Dioxane/Water, 70-110 °C |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Triethylamine (Et₃N) | THF or DMF, Room Temp to 65 °C |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Pd(OAc)₂ with phosphine ligand | NaOt-Bu, Cs₂CO₃ | Toluene or Dioxane, 80-110 °C |
This is an interactive table. Click on the headers to sort the data.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has become a powerful tool for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org It offers a complementary approach to the nucleophilic substitution reactions at the 4-position, allowing for the introduction of amino groups at the 6-position of the thieno[3,2-d]pyrimidine core.
The reaction typically requires a palladium precatalyst, a suitable phosphine ligand (e.g., Xantphos, t-BuXPhos), and a strong base such as sodium tert-butoxide or cesium carbonate. nih.govresearchgate.net The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl halides, often under milder conditions. wikipedia.org This method allows for the synthesis of 6-amino-4-methoxythieno[3,2-d]pyrimidine derivatives that might be difficult to access through other synthetic routes, providing valuable compounds for biological screening. researchgate.net
Reactivity of the Methoxy Group: Ethereal Cleavage and Subsequent Functionalization
The methoxy group at the C4-position of the thieno[3,2-d]pyrimidine ring is a key functional handle that can be manipulated to introduce diverse functionalities. A primary transformation of this group is its cleavage to unveil the corresponding 4-hydroxy derivative, 6-bromothieno[3,2-d]pyrimidin-4(3H)-one. This transformation is significant as the resulting lactam tautomer opens up new avenues for derivatization.
While direct experimental procedures for the ethereal cleavage of this compound are not extensively detailed in the available literature, the reactivity of similar 4-methoxy-substituted heterocyclic systems provides strong evidence for the feasibility of this reaction. The cleavage of aryl methyl ethers is a well-established transformation in organic synthesis, and several standard methods can be applied.
One common method for the demethylation of aryl methoxy groups is the use of strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). However, given the potential for reaction with the bromine substituent on the thiophene (B33073) ring, milder reagents are often preferred. Lewis acids, such as boron tribromide (BBr₃), are highly effective for the cleavage of aryl methyl ethers under relatively mild conditions. Another widely used method involves heating with pyridinium hydrochloride. This reagent is particularly useful for the demethylation of electron-rich aromatic ethers.
The product of this ethereal cleavage, 6-bromothieno[3,2-d]pyrimidin-4(3H)-one, exists in equilibrium with its tautomeric form, 6-bromo-4-hydroxythieno[3,2-d]pyrimidine. This tautomerism is a critical aspect of its chemistry, influencing its reactivity in subsequent functionalization steps. The hydroxyl group can be further derivatized to introduce a variety of substituents at the C4-position, significantly expanding the chemical space accessible from the parent compound.
The reactivity of the C4-position is further highlighted by the synthesis of 4-methoxythieno[3,2-d]pyrimidines from their 4-chloro analogues via nucleophilic aromatic substitution (SNAr) with sodium methoxide (B1231860). This indicates that the C4-position is highly susceptible to nucleophilic attack, a characteristic that can be exploited for the introduction of a wide array of functional groups.
| Reagent for Ethereal Cleavage | Typical Conditions | Product |
| Boron tribromide (BBr₃) | Dichloromethane, -78 °C to room temperature | 6-bromothieno[3,2-d]pyrimidin-4(3H)-one |
| Pyridinium hydrochloride | Neat, high temperature (e.g., 180-200 °C) | 6-bromothieno[3,2-d]pyrimidin-4(3H)-one |
| Hydrobromic acid (HBr) | Acetic acid, reflux | 6-bromothieno[3,2-d]pyrimidin-4(3H)-one |
Further Functional Group Interconversions and Complex Molecule Synthesis
Beyond the manipulation of the methoxy group, the 6-bromo substituent on the thiophene ring of this compound serves as a versatile handle for a variety of functional group interconversions, primarily through palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the synthesis of complex molecules with potential therapeutic applications, such as kinase inhibitors.
The bromine atom at the C6-position is amenable to a range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. These reactions provide a powerful tool for the late-stage functionalization of the thienopyrimidine core.
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the C6-position of the thienopyrimidine and a variety of aryl or vinyl boronic acids or esters. This is a widely used method for the synthesis of biaryl and vinyl-substituted thienopyrimidines. Studies on related 6-bromothienopyrimidines have demonstrated the utility of this reaction in creating libraries of compounds for structure-activity relationship (SAR) studies. nih.govresearchgate.net
Sonogashira Coupling: The Sonogashira coupling allows for the introduction of alkyne moieties at the C6-position by reacting the bromo-substituted thienopyrimidine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov This reaction is valuable for the synthesis of extended, rigid structures.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the C6-position. This is a particularly important transformation in medicinal chemistry for the synthesis of compounds with improved pharmacokinetic properties. nih.govrsc.org
Heck Coupling: The Heck reaction can be employed to introduce vinyl groups at the C6-position by coupling with alkenes in the presence of a palladium catalyst.
These cross-coupling reactions, often performed on the 6-bromothieno[3,2-d]pyrimidin-4(3H)-one derivative obtained after ethereal cleavage, have been successfully applied to the synthesis of a diverse array of complex molecules. For instance, the combination of nucleophilic substitution at the C4-position and palladium-catalyzed coupling at the C6-position allows for the systematic exploration of the chemical space around the thienopyrimidine scaffold, leading to the discovery of potent and selective kinase inhibitors.
| Cross-Coupling Reaction | Reagents | Bond Formed | Product Type |
| Suzuki-Miyaura | R-B(OH)₂, Pd catalyst, base | C-C | Aryl/vinyl-substituted thienopyrimidine |
| Sonogashira | R-C≡CH, Pd catalyst, Cu(I) co-catalyst, base | C-C (sp) | Alkynyl-substituted thienopyrimidine |
| Buchwald-Hartwig | R¹R²NH, Pd catalyst, base | C-N | Amino-substituted thienopyrimidine |
| Heck | Alkene, Pd catalyst, base | C-C (sp²) | Vinyl-substituted thienopyrimidine |
Mechanistic Insights into Reactivity Patterns of Bromo- and Methoxy-Substituted Thienopyrimidines
The reactivity of this compound is governed by the electronic properties of the fused heterocyclic ring system. The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electron deficiency has a profound influence on the reactivity of the substituents attached to it.
The substitution reactions at the C4-position of the pyrimidine ring are generally considered to proceed through a nucleophilic aromatic substitution (SNAr) mechanism. This mechanism involves a two-step process:
Nucleophilic Attack: A nucleophile attacks the electron-deficient C4-carbon, which is activated by the adjacent nitrogen atoms of the pyrimidine ring. This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and the nitro group, if present.
Departure of the Leaving Group: The leaving group, in this case, the methoxy group (or more commonly a better leaving group like a chloro group), is expelled from the Meisenheimer complex, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.
The rate of the SNAr reaction is influenced by several factors:
The nature of the leaving group: The reaction is more facile with better leaving groups. While methoxy is not as good a leaving group as a halide, its departure can be facilitated under appropriate conditions, such as acid catalysis which protonates the oxygen, making it a better leaving group.
The strength of the nucleophile: Stronger nucleophiles generally react faster.
The electronic nature of the aromatic ring: The presence of electron-withdrawing groups on the pyrimidine ring enhances the rate of nucleophilic attack by further delocalizing the negative charge in the Meisenheimer complex. The fused thiophene ring also modulates the electronic properties of the pyrimidine ring.
The reactivity of the 6-bromo substituent in palladium-catalyzed cross-coupling reactions is also well-understood. The mechanism of these reactions typically involves a catalytic cycle consisting of three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the thienopyrimidine, forming a palladium(II) intermediate. This is often the rate-determining step.
Transmetalation (for Suzuki-Miyaura) or related steps: The organic group from the coupling partner (e.g., the boronic acid) is transferred to the palladium center.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the palladium(0) catalyst.
The regioselectivity of these reactions is generally high, with the reaction occurring specifically at the C-Br bond. The choice of palladium catalyst, ligands, base, and solvent can significantly influence the efficiency and outcome of these cross-coupling reactions. baranlab.org
Computational and Theoretical Chemistry Studies of 6 Bromo 4 Methoxythieno 3,2 D Pyrimidine
Density Functional Theory (DFT) Investigations of Electronic Structure and Stability
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations used to investigate the electronic structure of molecules. For 6-Bromo-4-methoxythieno[3,2-d]pyrimidine, DFT calculations, typically using a hybrid functional such as B3LYP with a comprehensive basis set like 6-311++G(d,p), are employed to determine its optimized geometric and electronic properties. ijcce.ac.irmdpi.com
These investigations reveal the distribution of electron density across the molecule. The Molecular Electrostatic Potential (MEP) map is a key output, which visualizes the electrostatic potential on the electron density surface. For this compound, the MEP would highlight electronegative regions (colored in red/yellow) around the pyrimidine (B1678525) nitrogen atoms and the oxygen atom of the methoxy (B1213986) group, indicating these are sites susceptible to electrophilic attack and capable of acting as hydrogen bond acceptors. Conversely, electropositive regions (blue) would be expected around the hydrogen atoms.
The stability of the molecule is assessed by its total energy calculated at its optimized geometry. DFT calculations for pyrimidine derivatives provide fundamental thermodynamic data that helps in understanding the molecule's stability. ijcce.ac.ir
Table 1: Calculated Quantum Chemical Parameters for this compound (Hypothetical DFT Results)
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | -6.85 | Energy of the outermost electron orbital; related to the molecule's capacity to donate electrons. |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -1.20 | Energy of the first vacant orbital; related to the molecule's capacity to accept electrons. |
| Energy Gap (ΔE = ELUMO - EHOMO) | 5.65 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Ionization Potential (I ≈ -EHOMO) | 6.85 | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A ≈ -ELUMO) | 1.20 | The energy released when an electron is added to the molecule. |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals are critical in determining how a molecule will interact with other chemical species. youtube.com
For this compound, the HOMO is expected to be primarily localized on the electron-rich thienopyrimidine ring system, indicating this is the main site of nucleophilicity. The LUMO's distribution, conversely, would be influenced by the electron-withdrawing bromine atom, suggesting that this region is susceptible to nucleophilic attack. The energy gap (ΔE) between the HOMO and LUMO is a crucial descriptor of chemical reactivity; a smaller gap generally implies a more reactive molecule. mdpi.com FMO analysis is fundamental for predicting the regioselectivity of chemical reactions and understanding interaction mechanisms. acs.org
Table 2: Reactivity Descriptors Derived from FMO Analysis (Hypothetical)
| Reactivity Descriptor | Formula | Value | Interpretation |
|---|---|---|---|
| Electronegativity (χ) | (I + A) / 2 | 4.025 eV | Measures the molecule's ability to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | 2.825 eV | Measures resistance to change in electron distribution; higher values indicate greater stability. |
| Chemical Softness (S) | 1 / η | 0.354 eV-1 | The reciprocal of hardness; a measure of polarizability and reactivity. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. acs.org For this compound, an MD simulation would typically involve placing the molecule in a simulated box of solvent, such as water, to mimic physiological conditions.
Such simulations are invaluable for conformational analysis. They can track the rotation of the methoxy group relative to the planar thienopyrimidine core and monitor any slight puckering or flexibility in the fused ring system. By analyzing the simulation trajectory, researchers can identify the most stable, low-energy conformations of the molecule.
Furthermore, MD simulations provide detailed insights into intermolecular interactions. They can map the hydration shell around the molecule and quantify the formation and lifetime of hydrogen bonds between the solvent and the molecule's hydrogen bond acceptors (the pyrimidine nitrogens and methoxy oxygen). This information is crucial for understanding the molecule's solubility and how it behaves in a biological environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Library Design
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to create predictive models that correlate the chemical structure of compounds with their biological activity. nih.gov For a compound like this compound, QSAR is used in the context of designing a chemical library of analogues to optimize a specific activity. mdpi.com
The process involves creating a dataset of thieno[3,2-d]pyrimidine (B1254671) derivatives with variations at different positions on the scaffold. nih.govbenthamdirect.com For each compound, a set of molecular descriptors (e.g., steric, electronic, hydrophobic properties) is calculated. These descriptors are then used to build a mathematical model that predicts the biological activity (e.g., IC₅₀ value against a target). Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed, which generate 3D contour maps highlighting regions where modifications would likely enhance or diminish activity. nih.govresearchgate.net A robust QSAR model, validated statistically, can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. benthamdirect.comresearchgate.net
Table 3: Typical Statistical Validation Parameters for a 3D-QSAR Model
| Parameter | Typical Value | Description |
|---|---|---|
| q² (Cross-validated r²) | > 0.5 | A measure of the internal predictive ability of the model. |
| r² (Non-cross-validated r²) | > 0.6 | A measure of the model's goodness of fit for the training set data. |
| Predictive r² (r²_pred) | > 0.5 | A measure of the model's ability to predict the activity of an external test set of compounds. |
| F-statistic | High value | Indicates the statistical significance of the regression model. |
| Standard Error of Estimate (SEE) | Low value | Measures the deviation of the predicted values from the actual values. |
Molecular Docking Studies for Hypothetical Target Binding Site Analysis (focus on chemical interactions, not biological efficacy)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when they form a stable complex. nih.gov For this compound, docking studies are used to hypothesize how it might fit into the active site of a protein target and to analyze the specific chemical interactions that stabilize the complex. tandfonline.com
The analysis focuses on identifying non-covalent interactions. The thienopyrimidine core, being aromatic, can engage in hydrophobic interactions with nonpolar amino acid residues and π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. The nitrogen atoms in the pyrimidine ring and the oxygen of the methoxy group are potential hydrogen bond acceptors, capable of interacting with hydrogen bond donor residues like Serine, Threonine, or Lysine. nih.gov The bromine atom at the 6-position is of particular interest as it can form halogen bonds—a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen—which can significantly contribute to binding affinity. mdpi.com
Table 4: Potential Chemical Interactions of this compound in a Hypothetical Binding Site
| Molecular Feature | Type of Interaction | Potential Interacting Amino Acid Residue(s) |
|---|---|---|
| Thieno[3,2-d]pyrimidine Core | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ala |
| Pyrimidine Nitrogens (N1, N3) | Hydrogen Bond Acceptor | Ser, Thr, Lys, Arg, Asn, Gln |
| Methoxy Oxygen | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln |
| Bromine Atom | Halogen Bond / Hydrophobic | Backbone carbonyl oxygen, Asp, Glu, Ser |
Role As a Versatile Building Block in Organic Synthesis and Chemical Biology Research
Precursor for Novel Thienopyrimidine Derivatives and Analogues
The functional group pairing on 6-Bromo-4-methoxythieno[3,2-d]pyrimidine makes it an ideal starting material for creating a wide array of new chemical entities. The methoxy (B1213986) group at the C4 position is a good leaving group, susceptible to nucleophilic aromatic substitution (SNAr), while the bromo substituent at the C6 position is primed for various metal-catalyzed cross-coupling reactions.
Researchers have extensively utilized this reactivity profile. For instance, sequential SNAr and Suzuki reactions have been employed to synthesize diverse thieno[3,2-d]pyrimidine (B1254671) derivatives. nih.gov In a typical sequence, the 4-methoxy group is first displaced by a secondary amine. Subsequently, the bromo group at the 6-position (or a similar halogen at other positions) is subjected to a Suzuki coupling with various aryl or heteroaryl boronic acids to introduce further complexity. nih.gov This sequential approach allows for the controlled and independent introduction of different substituents at two distinct points on the heterocyclic core.
A study on the synthesis of thieno[3,2-d]pyrimidine derivatives as potential inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases) demonstrated this strategy. nih.gov Starting with a related chlorinated precursor, various secondary amines were introduced at the 4-position, followed by Suzuki coupling at the 6-position to yield a library of substituted thienopyrimidines. nih.gov Similarly, the synthesis of inhibitors for the epidermal growth factor receptor (EGFR) has been achieved using a thieno[3,2-d]pyrimidine scaffold, where the 4-position is functionalized with different heterocyclic structures and the 6-position can be modified. nih.gov
The following table summarizes representative transformations starting from a 4-substituted-6-bromothienopyrimidine scaffold:
| Starting Material Position | Reagent/Reaction Type | Resulting Functionality | Reference |
| C4-Methoxy/Chloro | Secondary Amines (SNAr) | 4-Amino Derivatives | nih.gov |
| C6-Bromo | Aryl/Heteroaryl Boronic Acids (Suzuki Coupling) | 6-Aryl/Heteroaryl Derivatives | nih.gov |
| C6-Bromo | Bis-Suzuki Coupling | 6,7-Bis-aryl Derivatives | nih.gov |
This strategic functionalization has led to the discovery of compounds with significant biological activities, including potent and selective enzyme inhibitors. nih.gov
Integration into Complex Fused Heterocyclic Systems
The thieno[3,2-d]pyrimidine core of this compound is not only a platform for substitution but also a foundation for constructing more elaborate, multi-ring fused heterocyclic systems. nih.gov The inherent reactivity of the thiophene (B33073) and pyrimidine (B1678525) rings, combined with the installed functional groups, allows for annulation reactions where new rings are built onto the existing scaffold.
For example, derivatives of thienopyrimidines can undergo cyclization reactions to form more complex structures. The synthesis of thiazolo[3,2-a]pyrimidin-7(8)-ones has been achieved through the alkylation of thienopyrimidinethiones with bifunctional reagents like p-chlorophenacyl bromide, followed by intramolecular cyclization. researchgate.net This approach effectively uses the thienopyrimidine as a template to build an adjacent thiazole (B1198619) ring.
Another strategy involves multicomponent reactions. The reaction of 2-aminothiazole (B372263) with dialkyl acetylenedicarboxylates can be expanded to a three-component reaction involving a thiourea, an α-haloketone, and the acetylenedicarboxylate (B1228247) to efficiently generate fused thiazole-pyrimidines. mdpi.com While not starting directly from this compound, these methodologies showcase the potential of the thienopyrimidine system to participate in complex cyclization cascades to generate novel, fused architectures of significant interest in medicinal chemistry.
Scaffold for the Construction of Chemical Libraries for Academic Screening Programs
Due to its structural resemblance to purines and its synthetic tractability, the thieno[3,2-d]pyrimidine scaffold is considered a privileged structure in drug discovery. nih.govnih.gov This makes this compound and its analogues ideal starting points for generating chemical libraries—large collections of structurally related compounds—for high-throughput screening in academic and industrial research programs. researchgate.net
The ability to easily and systematically modify the scaffold at positions 4 and 6 allows for the rapid creation of a diverse set of molecules from a common intermediate. researchgate.net This is particularly valuable in the search for kinase inhibitors, as the thienopyrimidine core can mimic the adenine (B156593) ring of ATP, binding to the hinge region of the enzyme's active site. rsc.org By varying the substituents, researchers can fine-tune the compound's properties to achieve high potency and selectivity for a specific kinase target.
For example, libraries of 4-amino-6-aryl thienopyrimidines have been synthesized and evaluated as EGFR tyrosine kinase inhibitors. researchgate.net This systematic exploration, enabled by the versatile scaffold, led to the identification of compounds with sub-nanomolar inhibitory concentrations against EGFR and its mutants. researchgate.net Similarly, research programs have designed and synthesized series of thieno[3,2-d]pyrimidine derivatives as potential antitumor agents, demonstrating the scaffold's utility in generating focused libraries for specific therapeutic areas. nih.govmdpi.com
Applications in the Development of New Synthetic Methodologies and Reagents
The reactivity of this compound and related compounds makes them excellent substrates for developing and showcasing new synthetic methodologies. The clear and often high-yielding transformations of the bromo and methoxy groups provide a reliable platform to test the limits and applications of novel reagents and reaction conditions.
The use of microwave-assisted synthesis has been shown to be highly effective for reactions involving thienopyrimidine scaffolds, often leading to shorter reaction times and higher yields compared to conventional heating. scielo.br For instance, the Dimroth rearrangement, a key step in the synthesis of certain thieno[2,3-d]pyrimidin-4-amines, can be conveniently carried out under microwave irradiation. scielo.brscielo.br
Furthermore, the development of one-pot, multi-component reactions to build complex heterocyclic systems often utilizes substrates with similar reactivity profiles. mdpi.com The synthesis of highly functionalized thiazolo[3,2-a]pyrimidines via an isocyanide-based three-component reaction is one such example, demonstrating an efficient and atom-economical approach to complex molecule synthesis. mdpi.com The predictable reactivity of the thienopyrimidine core in such sequences helps validate the utility and scope of these emerging synthetic methods.
Exploration of 6 Bromo 4 Methoxythieno 3,2 D Pyrimidine Derivatives in Chemical Biology
Design and Synthesis of Thienopyrimidine Derivatives for Specific Biological Target Interactions
The design of thienopyrimidine derivatives often centers on creating molecules that can selectively interact with the ATP-binding site of protein kinases. The thienopyrimidine core serves as a scaffold that mimics the adenine (B156593) part of ATP. Substituents at the C4 and C6 positions are crucial for modulating potency and selectivity. The 4-position is typically modified to interact with the hinge region of the kinase, while the 6-position can be functionalized to extend into the solvent-exposed region or other pockets of the active site. nih.gov
A common synthetic strategy for producing a variety of thieno[3,2-d]pyrimidine (B1254671) derivatives involves the use of a di-halogenated precursor, such as 6-bromo-4-chlorothieno[3,2-d]pyrimidine (B1289557). This approach allows for sequential, site-selective reactions. The greater reactivity of the 4-chloro group towards nucleophilic aromatic substitution (SNAr) enables the introduction of various amine-containing side chains. nih.govnih.gov For instance, the reaction of 6-bromo-4-chlorothieno[3,2-d]pyrimidine with anilines, such as 3-chloro-4-{[(3-fluorophenyl)methyl]oxy}aniline, in refluxing isopropanol (B130326) with a catalytic amount of acid, yields the corresponding 4-anilino-6-bromothieno[3,2-d]pyrimidine. nih.gov While a 4-methoxy group, as in 6-bromo-4-methoxythieno[3,2-d]pyrimidine, is less reactive than a chloro group, it can still be displaced by strong nucleophiles under more forcing conditions or activated by quaternization of a ring nitrogen.
Following the modification at the C4 position, the bromine atom at the C6 position serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling. nih.govnih.gov The Sonogashira coupling, for example, has been employed to introduce an ethynyl (B1212043) group, which can act as a reactive handle for covalent modification of the target protein or simply as a structural element to probe the active site. nih.gov This sequential functionalization provides a robust platform for generating a diverse set of molecules for biological evaluation.
Another synthetic approach involves the cyclization of appropriately substituted thiophene (B33073) precursors. For example, methyl 3-aminothiophene-2-carboxylates can be reacted with various reagents to form the pyrimidine (B1678525) ring. nih.gov Subsequent bromination can then introduce the bromine at the desired position.
The synthesis of various thienopyrimidine derivatives often starts from commercially available or readily prepared building blocks. For instance, the Gewald reaction can be used to synthesize substituted 2-aminothiophenes, which are key intermediates. nih.gov These can then be cyclized to form the thienopyrimidinone core, which can be further functionalized. Chlorination of the thienopyrimidinone with reagents like phosphorus oxychloride (POCl₃) yields the corresponding 4-chlorothienopyrimidine, a versatile intermediate for introducing diversity at the 4-position through nucleophilic substitution. mdpi.com
In Vitro Biochemical and Enzymatic Assay Studies of Synthesized Analogues (e.g., Kinase Inhibition, Receptor Modulation)
Derivatives of the thieno[3,2-d]pyrimidine scaffold have been extensively evaluated in a variety of in vitro biochemical and enzymatic assays, with a primary focus on their ability to inhibit protein kinases involved in cancer and inflammation. The epidermal growth factor receptor (EGFR) family of kinases, including EGFR (ErbB1), ErbB2, and ErbB4, are common targets. nih.gov
A series of 6-ethynylthieno[3,2-d]pyrimidin-4-anilines, synthesized from the corresponding 6-bromo precursors, were tested for their inhibitory activity against EGFR, ErbB-2, and ErbB-4. nih.gov These assays typically measure the ability of the compound to inhibit the phosphorylation of a peptide substrate by the kinase. The results are often reported as IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
Some of these thienopyrimidine derivatives were found to be time-dependent inhibitors, suggesting a covalent mechanism of action where the 6-ethynyl group reacts with a cysteine residue in the active site of the kinase. nih.gov This covalent modification can lead to irreversible inhibition and prolonged biological effects.
Beyond the EGFR family, thieno[3,2-d]pyrimidine derivatives have been investigated as inhibitors of other kinases. For example, new classes of these compounds have been synthesized and evaluated as potent and covalent Janus kinase 3 (JAK3) inhibitors, with some derivatives exhibiting IC₅₀ values in the low nanomolar range (<10 nM). lookchem.com JAK3 is a key player in cytokine signaling in hematopoietic cells and is a therapeutic target for autoimmune diseases and B-cell lymphomas. lookchem.com
Furthermore, derivatives of the isomeric thieno[2,3-d]pyrimidine (B153573) scaffold have shown inhibitory activity against phosphoinositide 3-kinase (PI3K), another important target in cancer therapy. mdpi.com The inhibitory activities of these compounds are typically evaluated against different PI3K isoforms (α, β, γ, δ) to assess their potency and selectivity.
The table below summarizes the in vitro inhibitory activities of selected thienopyrimidine derivatives against various kinases.
| Compound ID | Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| B1 | Thieno[3,2-d]pyrimidine | EGFRL858R/T790M | 13 | nih.gov |
| 9a | Thieno[3,2-d]pyrimidine | JAK3 | 1.9 | lookchem.com |
| 9g | Thieno[3,2-d]pyrimidine | JAK3 | 1.8 | lookchem.com |
| Compound 6 | 6-Ethynylthieno[3,2-d]pyrimidine | EGFR | Data not absolute | nih.gov |
| Compound 6 | 6-Ethynylthieno[3,2-d]pyrimidine | ErbB-2 | Data not absolute | nih.gov |
| Compound 6 | 6-Ethynylthieno[3,2-d]pyrimidine | ErbB-4 | Data not absolute | nih.gov |
| Compound 9a | Thieno[2,3-d]pyrimidine | PI3Kα | 9470 | mdpi.com |
| Compound 10e | Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | p110α | ~3.5 | nih.gov |
Note: The IC₅₀ values for compound 6 are relative due to time-dependent inhibition.
Structure-Activity Relationship (SAR) Studies Correlating Chemical Modifications with Biochemical Effects in Research Models
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For thieno[3,2-d]pyrimidine derivatives, SAR studies have revealed key structural features that govern their biological activity.
At the 4-position of the thienopyrimidine ring, the nature of the substituent is critical for interaction with the kinase hinge region. The use of an anilino group at this position has proven to be highly effective for kinase inhibition. nih.gov The substitution pattern on this aniline (B41778) ring further modulates activity. For example, in a series of EGFR inhibitors, a 3-chloro-4-{[(3-fluorophenyl)methyl]oxy}aniline at the C4 position was found to be a favorable substituent. nih.gov
The 6-position of the thienopyrimidine ring offers a vector for modification to enhance potency and introduce selectivity. In the context of ErbB kinase inhibitors, the introduction of a small, rigid ethynyl group at the C6 position was well-tolerated and, in some cases, led to covalent modification of a nearby cysteine residue, resulting in potent, time-dependent inhibition. nih.gov The SAR at this position is sensitive, as larger alkynes can lead to a loss of activity.
For a series of PI3Kα inhibitors based on the isomeric thieno[2,3-d]pyrimidine scaffold, the nature of the substituent at the 2-position was found to be important. mdpi.com The presence of a flexible hydrazinyl linker at this position was shown to be beneficial for cytotoxic activity. mdpi.com Furthermore, constructing a pyrazole (B372694) ring on this linker to connect to an aryl group was explored to improve interactions with the enzyme. mdpi.com
A review of thieno[3,2-d]pyrimidines highlights their broad therapeutic potential and discusses the SAR for various biological activities, including anticancer, anti-infectious, and CNS effects, underscoring the versatility of this scaffold. researchgate.net
Utility of Thienopyrimidine Derivatives as Chemical Probes for Cellular Pathway Elucidation
Thienopyrimidine derivatives, particularly those that act as selective inhibitors of specific cellular targets, are valuable tools for elucidating cellular pathways. By inhibiting a particular kinase, researchers can study the downstream consequences of that inhibition and map out the signaling cascades involved in various cellular processes.
For example, selective PI3K inhibitors based on the thienopyrimidine scaffold can be used to probe the PI3K-Akt-mTOR signaling pathway, which is frequently dysregulated in cancer and plays a critical role in cell proliferation, survival, and metabolism. mdpi.com The use of such inhibitors allows for the dissection of the specific roles of different PI3K isoforms in these processes.
Covalent inhibitors, such as the 6-ethynylthieno[3,2-d]pyrimidines that target ErbB kinases, are particularly useful as chemical probes. nih.gov The covalent nature of their interaction allows for the specific and durable labeling of their target protein. This can be exploited in proteomic studies to identify the direct targets of the compound and to study the dynamics of the target protein in its cellular context.
Furthermore, the development of thienopyrimidine-based inhibitors with high selectivity for a particular kinase, such as the JAK3 inhibitors, provides chemical tools to study the specific roles of that kinase in immune cell function and signaling. lookchem.com By treating cells with a selective JAK3 inhibitor, researchers can investigate the pathways regulated by JAK3 without the confounding effects of inhibiting other JAK family members. This is crucial for understanding the specific contributions of JAK3 to various physiological and pathological processes.
Future Directions and Advanced Research Perspectives for 6 Bromo 4 Methoxythieno 3,2 D Pyrimidine Research
Innovations in Synthesis: Mechanochemistry, Photoredox Catalysis, and Electrosynthesis
The advancement of synthetic chemistry is critical for exploring the full potential of the 6-Bromo-4-methoxythieno[3,2-d]pyrimidine scaffold. Modern techniques are moving towards greener, more efficient, and novel methods of molecular construction.
Mechanochemistry: This solvent-free approach uses mechanical force—typically through ball milling or twin-screw extrusion—to initiate chemical reactions. youtube.comnih.gov For the synthesis of thienopyrimidine derivatives, mechanochemistry offers a significant green advantage by eliminating the need for potentially toxic solvents, which are heavily regulated. youtube.comscielo.br This method is not only environmentally friendly but can also lead to the formation of unique products inaccessible through traditional solution-phase chemistry. nih.gov The process involves grinding solid reactants together, where the applied energy breaks and forms chemical bonds directly. researchgate.net
Photoredox Catalysis: Employing visible light to drive chemical reactions, photoredox catalysis has become a powerful tool for forming complex heterocyclic structures under mild conditions. rsc.orgnih.gov This methodology often utilizes inexpensive organic dyes or transition-metal complexes as catalysts that, upon light absorption, can facilitate electron transfer to initiate a wide range of transformations. nih.govmdpi.com For a scaffold like this compound, photoredox catalysis could enable novel C-C and C-heteroatom bond formations at various positions on the thienopyrimidine core, expanding the accessible chemical space with high functional group tolerance. mdpi.com
Electrosynthesis: This technique uses electricity to drive non-spontaneous chemical reactions. By applying a potential, electrosynthesis can generate reactive intermediates with high selectivity, often avoiding the use of harsh chemical oxidants or reductants. youtube.com In the context of thienopyrimidine chemistry, electrosynthesis could be used to functionalize the core or to power redox-neutral coupling reactions, providing a highly controlled and sustainable manufacturing pathway.
Table 1: Comparison of Emerging Synthetic Methodologies
| Methodology | Core Principle | Key Advantages | Potential Application for Thienopyrimidines |
|---|---|---|---|
| Mechanochemistry | Use of mechanical energy (milling, grinding) to induce reactions. scielo.br | Solvent-free, reduced waste, energy-efficient, access to novel polymorphs. youtube.com | Green synthesis of derivatives, formation of co-crystals. |
| Photoredox Catalysis | Use of visible light to generate excited-state catalysts that facilitate electron transfer. mdpi.com | Mild reaction conditions, high functional group tolerance, novel bond formations. rsc.org | Late-stage functionalization, asymmetric synthesis, construction of complex analogs. |
| Electrosynthesis | Use of electrical current to drive redox reactions. youtube.com | Avoids chemical reagents, high selectivity, scalable, enables difficult transformations. youtube.com | Controlled halogenation/functionalization, redox-neutral cross-coupling reactions. |
Development of Advanced Functional Materials Based on Thienopyrimidine Architectures
The inherent electronic properties of heteroaromatic systems make the thienopyrimidine scaffold an attractive building block for advanced functional materials. nih.govresearchgate.net The fusion of an electron-rich thiophene (B33073) ring with an electron-deficient pyrimidine (B1678525) ring creates a push-pull system that can be tuned for specific optoelectronic applications.
Future research will focus on incorporating the this compound core into polymeric structures or larger conjugated systems. By leveraging the bromine atom for cross-coupling reactions, researchers can synthesize polymers with tailored band gaps, charge transport properties, and photoluminescence. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. nih.gov The ability to systematically modify the substituents on the thienopyrimidine ring allows for fine-tuning of the material's properties, such as emission color or charge carrier mobility.
Table 2: Potential Applications of Thienopyrimidine-Based Functional Materials
| Material Type | Potential Application | Key Structural Feature | Desired Property |
|---|---|---|---|
| Conjugated Polymers | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs) | Extended π-conjugation via the thienopyrimidine backbone. | High charge carrier mobility, tunable luminescence, and thermal stability. nih.gov |
| Luminescent Materials | Chemical Sensors, Bio-imaging Probes | Thienopyrimidine core functionalized with fluorophores. | High quantum yield, sensitivity to environmental changes (e.g., pH, metal ions). |
| Smart Materials | Stimuli-Responsive Systems | Polymers containing thienopyrimidine units capable of reversible interactions. | Changes in color, conductivity, or shape in response to external stimuli like light or heat. |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Compound Design
Table 3: AI/ML in Thienopyrimidine Research
| AI/ML Application | Technique/Model | Input Data | Predicted Outcome |
|---|---|---|---|
| Reaction Prediction | Neural Networks, Random Forests | Reactants, reagents, conditions. chemeurope.com | Product structure, reaction yield, optimal conditions. |
| Compound Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Desired properties (e.g., bioactivity, solubility). | Novel molecular structures with optimized properties. |
| Target Identification | Supervised learning models (e.g., SVM), Deep Learning | Chemical structure, bioactivity data from screens. nih.gov | Prediction of biological targets, potential off-target effects. |
Exploration of Unconventional Reactivity and Novel Rearrangements
While many standard transformations of thienopyrimidines are known, the exploration of their unconventional reactivity remains a fertile ground for discovery. Future work will likely probe the limits of the this compound scaffold under novel reaction conditions, using new catalytic systems to unlock unprecedented transformations.
This includes investigating novel molecular rearrangements, such as skeletal reorganizations that could lead to entirely new heterocyclic systems. For example, the Dimroth rearrangement, a known phenomenon in nitrogen-containing heterocycles, could be explored under different conditions to yield isomeric thienopyrimidine structures that are otherwise difficult to synthesize. scielo.br Research into ring-opening and subsequent recyclization reactions could also provide access to unique fused-ring systems, dramatically expanding the structural diversity derivable from a single starting material. nih.gov
Expanding the Chemical Space of Thienopyrimidine Derivatives for Uncharted Biological Target Research
Thienopyrimidine derivatives have been extensively studied as inhibitors of well-known biological targets, particularly protein kinases like EGFR, VEGFR, and PI3K. mdpi.comnih.gov While this has been a successful strategy, the vast majority of the human proteome remains untargeted by current drugs. The future of thienopyrimidine research lies in moving beyond these established targets to explore uncharted biological space.
Table 4: Known and Potential Biological Targets for Thienopyrimidine Derivatives
| Target Class | Established Target Examples | Known Activity | Uncharted/Future Research Areas |
|---|---|---|---|
| Protein Kinases | EGFR, VEGFR-2, PI3Kα. mdpi.comnih.gov | Anticancer, Anti-angiogenic. nih.govnih.gov | Understudied kinases in metabolic or neurodegenerative diseases. |
| Ectonucleotidases | h-NTPDases. researchgate.net | Modulation of tumor microenvironment. researchgate.net | Targeting specific isoforms (e.g., NTPDase1, -2, -3, -8) for immuno-oncology. |
| Epigenetic Targets | Not well-explored | --- | Histone deacetylases (HDACs), methyltransferases, bromodomain-containing proteins. |
| Orphan Receptors | Not well-explored | --- | De-orphanizing GPCRs involved in cancer, inflammation, or metabolic disorders. |
| Anti-Infectives | Various bacterial and parasitic targets. nih.gov | Antibacterial, Antifungal, Antiplasmodial. nih.gov | Novel antiviral targets (e.g., viral proteases, polymerases), combating drug-resistant microbes. |
Q & A
Q. What are the established synthetic methodologies for 6-Bromo-4-methoxythieno[3,2-d]pyrimidine, and how are reaction conditions optimized?
Synthesis involves multi-step reactions:
- Condensation : React thiophene derivatives with pyrimidine precursors using POCl₃ in DMF at 80°C for 12–24 hours to form the core scaffold.
- Bromination : Introduce bromine at position 6 via radical bromination (N-bromosuccinimide, AIBN) or electrophilic substitution.
- Methoxy Introduction : Use nucleophilic substitution (e.g., NaOMe) or Pd-catalyzed coupling for methoxy group installation. Optimization factors include solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst choice (Pd(OAc)₂ for cyclization), achieving yields of 60–85% and purity >95% .
Q. Which spectroscopic and computational techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, bromine-induced deshielding).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 285).
- IR Spectroscopy : Identify functional groups (C-O stretch of methoxy at ~1250 cm⁻¹).
- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) and validate spectral data .
Advanced Questions
Q. How does the bromine substituent at position 6 influence the compound’s electronic structure and bioactivity compared to non-brominated analogs?
Bromine’s electron-withdrawing effect enhances electrophilicity at adjacent positions, improving interactions with biological targets (e.g., kinase ATP-binding pockets). Compared to 4-methoxythieno[3,2-d]pyrimidine, bromination at C6 increases anticancer activity (IC₅₀ reduction by 30–50% in HeLa cells) due to stronger DNA intercalation or kinase inhibition .
Q. What strategies address discrepancies in reported biological activity data for thieno[3,2-d]pyrimidine derivatives?
Discrepancies arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based viability tests) and cell lines (e.g., HepG2 vs. MCF-7).
- Purity Validation : Use HPLC (>98% purity) and elemental analysis to exclude impurities.
- SAR Models : Isolate substituent effects (e.g., bromine vs. chlorine) using computational docking or free-energy perturbation .
Q. What are the challenges in achieving regioselective functionalization of thieno[3,2-d]pyrimidine scaffolds?
- Regioselectivity Issues : Similar reactivities at C2, C4, and C6 complicate site-specific modifications.
- Solutions :
- Directed ortho-Metalation (DoM) : Use methoxy at C4 as a directing group for bromination.
- Cross-Coupling Reactions : Suzuki-Miyaura (aryl boronic acids) or Buchwald-Hartwig (amine coupling) for late-stage diversification .
Table 1. Comparative Analysis of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation | POCl₃, DMF, 80°C, 12 h | 65 | 90 | High regioselectivity | Toxicity of POCl₃ |
| Cyclization | Pd(OAc)₂, XPhos, 120°C, 24 h | 85 | 95 | Mild conditions, high yield | Costly catalysts |
| Bromination | NBS, AIBN, CCl₄, reflux | 70 | 88 | Selective C6 functionalization | Radical initiator stability issues |
Key Considerations for Researchers
- Data Reproducibility : Document reaction conditions (solvent, temperature) and characterization metrics (NMR shifts, retention times) to ensure reproducibility.
- Biological Assays : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm mechanism of action.
- Computational Tools : Leverage DFT or molecular dynamics to predict reactivity and target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
